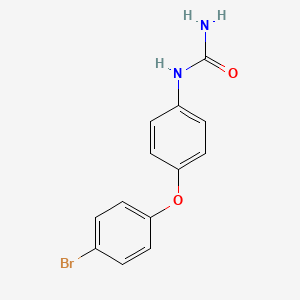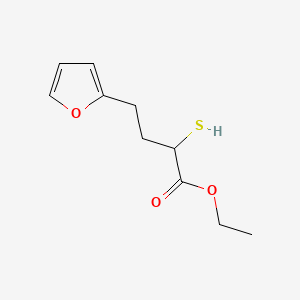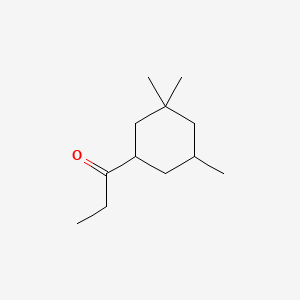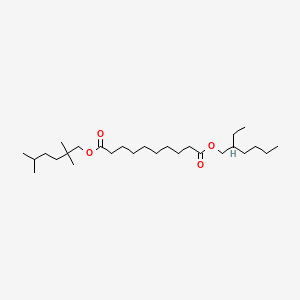
2-Ethylhexyl 2,2,5-trimethylhexyl sebacate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl 2,2,5-trimethylhexyl sebacate is an organic compound with the molecular formula C27H52O4. It is an ester derived from sebacic acid and is commonly used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2,2,5-trimethylhexyl sebacate typically involves the esterification of sebacic acid with 2-ethylhexanol and 2,2,5-trimethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 150-200°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a high yield and purity of the ester. The use of advanced distillation techniques helps in the separation and purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexyl 2,2,5-trimethylhexyl sebacate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Can be achieved using strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Can be carried out using reducing agents like lithium aluminum hydride.
Major Products Formed
Esterification: Forms this compound.
Hydrolysis: Produces sebacic acid and the corresponding alcohols (2-ethylhexanol and 2,2,5-trimethylhexanol).
Oxidation: May lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Ethylhexyl 2,2,5-trimethylhexyl sebacate is primarily based on its ability to interact with other molecules through ester bonds. It acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing flexibility. In biological systems, it may interact with lipid membranes, enhancing the permeability and stability of the formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylhexyl sebacate: Another ester of sebacic acid, commonly used as a plasticizer.
Dioctyl sebacate: Similar in structure and used in similar applications.
2-Ethylhexyl adipate: An ester of adipic acid, used as a plasticizer and lubricant.
Uniqueness
2-Ethylhexyl 2,2,5-trimethylhexyl sebacate stands out due to its unique combination of 2-ethylhexyl and 2,2,5-trimethylhexyl groups. This structure imparts superior flexibility, stability, and compatibility with various polymers and biological systems compared to other similar compounds .
Eigenschaften
CAS-Nummer |
71607-40-4 |
|---|---|
Molekularformel |
C27H52O4 |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
1-O-(2-ethylhexyl) 10-O-(2,2,5-trimethylhexyl) decanedioate |
InChI |
InChI=1S/C27H52O4/c1-7-9-16-24(8-2)21-30-25(28)17-14-12-10-11-13-15-18-26(29)31-22-27(5,6)20-19-23(3)4/h23-24H,7-22H2,1-6H3 |
InChI-Schlüssel |
ZPVGSDRCZVNNAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)CCCCCCCCC(=O)OCC(C)(C)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


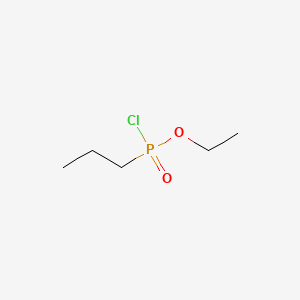

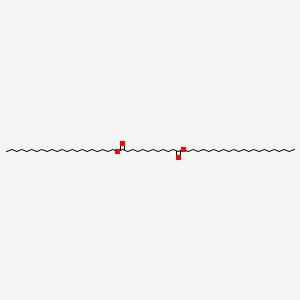
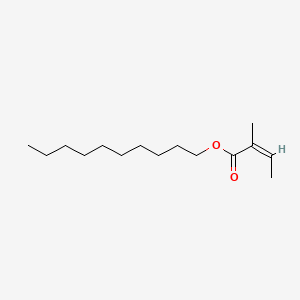
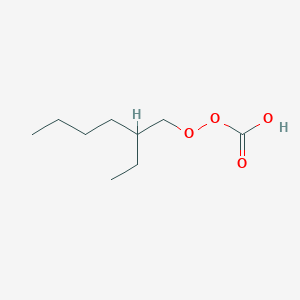
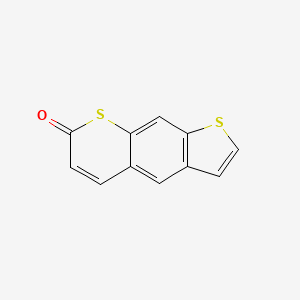
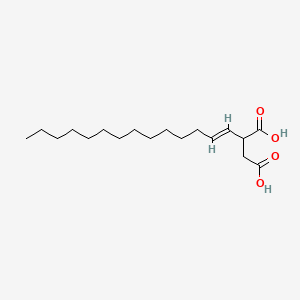
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)


